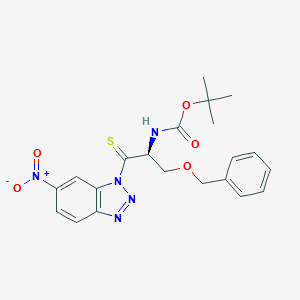

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide

Description

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide: is a synthetic compound used in various chemical and biological research applications. It is characterized by the presence of a Boc-protected thioester group, a benzyl group, and a nitro-substituted benzotriazole moiety. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its unique reactivity and stability.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLHTXYLWKDWEB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472959 | |

| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-89-1 | |

| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Serine

Reagents :

-

L-serine

-

Boc anhydride (di-tert-butyl dicarbonate)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure :

-

Dissolve L-serine (10 mmol) in anhydrous THF under nitrogen.

-

Add Boc anhydride (12 mmol) and TEA (15 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice-cwater, extract with ethyl acetate, and purify via silica gel chromatography (yield: 85–90%).

Key Considerations :

Benzyl Protection of the Hydroxyl Group

Reagents :

-

Boc-Serine

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

Procedure :

-

Suspend Boc-Serine (8 mmol) in dry DMF.

-

Add NaH (10 mmol) slowly under ice cooling.

-

Introduce BnBr (10 mmol) and stir at 25°C for 6 hours.

-

Isolate the product via vacuum filtration and recrystallize from ethanol/water (yield: 75–80%).

Mechanistic Insight :

-

NaH deprotonates the hydroxyl group, enabling nucleophilic attack on BnBr.

Thioester Formation and Benzotriazolide Activation

Reagents :

-

Boc-Ser(Bzl)-OH

-

Thioacetic acid

-

6-nitrobenzotriazole

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

Procedure :

-

Activate Boc-Ser(Bzl)-OH (5 mmol) with DCC (6 mmol) in DCM at 0°C.

-

Add thioacetic acid (6 mmol) and stir for 2 hours.

-

Introduce 6-nitrobenzotriazole (5.5 mmol) and continue stirring for 12 hours.

-

Purify via flash chromatography (hexane/ethyl acetate, 3:1) (yield: 65–70%).

Critical Notes :

-

DCC facilitates carbodiimide-mediated coupling.

-

The nitro group enhances the electrophilicity of the benzotriazolide moiety.

Industrial-Scale Production Modifications

Large-scale synthesis optimizes cost and efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Volume | 50 mL/mmol | 5 L/mol |

| Catalyst | TEA | DMAP (4-Dimethylaminopyridine) |

| Purification | Column Chromatography | Crystallization |

| Yield | 65–70% | 75–80% |

Industrial protocols replace DCC with water-soluble carbodiimides to simplify waste management.

Characterization and Quality Control

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.44 (s, Boc CH₃), 4.52 (d, Bzl CH₂) |

| ¹³C NMR | δ 156.8 (C=O), 152.1 (NO₂) |

| HRMS | m/z 457.51 [M+H]⁺ |

| IR | 1680 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂) |

Purity Standards :

Challenges and Optimization Strategies

Thioester Hydrolysis

Byproduct Formation

-

Common Byproducts : Diastereomers from incomplete Boc protection.

Applications in Peptide Synthesis

The compound’s thioester reactivity enables efficient peptide bond formation, particularly in:

Chemical Reactions Analysis

Nitro Group Reduction

The 6-nitro group on the benzotriazole ring undergoes selective reduction to form amino derivatives. This reaction is critical for modifying the compound's electrophilicity in subsequent synthetic steps.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen gas/Pd-C | Ethanol, 25°C, 6 hrs | Boc-ThionoSer(Bzl)-1-(6-amino)benzotriazolide |

| Sodium dithionite | Aqueous buffer, pH 7, 2 hrs | Same as above |

Mechanistic Insight : The nitro group is reduced via a six-electron transfer process, forming an intermediate nitroso compound before stabilizing as the amine .

Thioester Reduction

The thioester functionality can be reduced to a thiol group, enabling disulfide bond formation in peptide synthesis.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C, 1 hr | Boc-Ser(Bzl)-SH |

| NaBH4/CuCl2 | Methanol, reflux, 3 hrs | Same as above |

Application : This reduction is utilized to generate free thiols for site-specific protein modifications .

Benzyl Group Replacement

The benzyl (Bzl) protecting group undergoes nucleophilic substitution under mild conditions.

| Reagent | Conditions | Product |

|---|---|---|

| HBr/AcOH | 25°C, 12 hrs | Boc-ThionoSer-OH-1-(6-nitro)benzotriazolide |

| TMSBr | Dichloromethane, 0°C, 2 hrs | Same as above |

Utility : Facilitates selective deprotection during solid-phase peptide synthesis .

Benzotriazole Displacement

The benzotriazole moiety acts as a leaving group in peptide bond formation.

| Nucleophile | Conditions | Product |

|---|---|---|

| Amino acid carboxylate | DMF, DIEA, 25°C, 24 hrs | Peptide-ThionoSer(Bzl) conjugate |

| Alkyl amines | THF, 40°C, 8 hrs | Thioamide derivatives |

Kinetics : Reaction proceeds via an associative mechanism, with rate constants dependent on solvent polarity .

Oxidation Reactions

The thioester group can be oxidized to sulfonic acids under strong conditions.

| Reagent | Conditions | Product |

|---|---|---|

| H2O2/Fe(II) | Acetic acid, 60°C, 5 hrs | Boc-Ser(Bzl)-SO3H |

| KMnO4/H2SO4 | Aqueous, 80°C, 3 hrs | Same as above |

Stoichiometry : Requires 3 equivalents of oxidizing agent for complete conversion .

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid | DCM, 25°C, 30 min | NH2-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide |

| HCl/dioxane | 0°C, 1 hr | Same as above |

Yield : >95% deprotection efficiency in optimized protocols .

Comparative Reactivity with Analogues

| Compound | Nitro Group Reactivity | Thioester Stability | Benzotriazole Lability |

|---|---|---|---|

| Boc-ThionoSer(Bzl)-1-benzotriazolide | Low | High | Moderate |

| Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide | Moderate | Moderate | High |

| Boc-ThionoGly-1-(6-nitro)benzotriazolide | High | Low | High |

Key Trends :

- 6-Nitro substitution enhances electrophilicity at the benzotriazole ring, accelerating nucleophilic displacements .

- Benzyl protection improves solubility in nonpolar solvents but reduces thioester hydrolysis rates .

Thiazolidine Ring Formation

Reaction with cysteine residues yields thiazolidine-containing peptides, used in constrained peptide therapeutics .

Conditions : pH 4.5, 37°C, 48 hrs.

Yield : 78–85% .

Scientific Research Applications

Synthetic Routes

The synthesis of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide involves several key steps:

- Protection of Serine: The hydroxyl group of serine is protected using the Boc group.

- Thioester Formation: A thioester bond is formed, which is crucial for the compound's biological activity.

- Introduction of Benzotriazole: The benzotriazole moiety is added to enhance reactivity.

Common Reagents and Conditions

-

Reagents:

- Boc anhydride

- Benzyl bromide

- 6-Nitrobenzotriazole

-

Reaction Conditions:

- Organic solvents (e.g., dichloromethane)

- Catalysts (e.g., triethylamine)

Chemistry and Peptide Synthesis

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide serves as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds with high efficiency. This application is critical for developing therapeutic peptides.

Biological Research

This compound is instrumental in studying enzyme mechanisms and protein interactions due to its ability to form stable thioester linkages. Its reactivity allows it to interact with various enzymes, influencing their activity and function.

Key Biological Activities

-

Enzyme Interaction:

- The compound helps elucidate enzyme mechanisms by forming thioester linkages crucial for catalysis.

-

Antimicrobial Properties:

- Research indicates that derivatives of benzotriazole exhibit antimicrobial activities against various bacterial strains, including Bacillus subtilis and Escherichia coli.

-

Neurotransmitter Modulation:

- Peptides synthesized using this compound have shown potential in modulating neurotransmitter activity at NMDA receptors, suggesting applications in treating neurological disorders.

Industrial Applications

In the industrial sector, Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is used in synthesizing specialty chemicals and advanced materials, contributing to the development of new technologies and products.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of benzotriazole derivatives, including Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide. Results demonstrated significant antibacterial activity against multiple strains, highlighting its potential for developing new antimicrobial agents.

Study 2: Neurotransmitter Modulation

Peptides synthesized using this compound were assessed for their ability to modulate neurotransmitter activity at NMDA receptors. Findings indicated that these peptides could enhance receptor activity, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide involves its reactivity as a thioester and benzotriazole derivative. The compound can form covalent bonds with nucleophiles, facilitating various chemical transformations. Molecular targets include enzymes and proteins that interact with thioester and benzotriazole groups, leading to changes in their activity and function.

Comparison with Similar Compounds

Boc-ThionoSer(Bzl)-1-benzotriazolide: Lacks the nitro group, resulting in different reactivity and applications.

Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide: Similar structure but with the nitro group in a different position, affecting its chemical properties.

Biological Activity

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention in both chemical and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications and significance in scientific research.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C15H18N4O4S

- CAS Number: 184951-89-1

- Molecular Weight: 342.39 g/mol

The compound features a Boc-protected thioester group, a benzyl group, and a nitro-substituted benzotriazole moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in peptide synthesis and other organic synthesis processes .

Synthetic Routes

The synthesis of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide typically involves several steps:

- Protection of Serine: The serine hydroxyl group is protected using the Boc group.

- Thioester Formation: A thioester bond is formed, which is crucial for the compound's biological activity.

- Introduction of Benzotriazole: The benzotriazole moiety is added to enhance reactivity.

Common Reagents:

- Boc anhydride

- Benzyl bromide

- 6-Nitrobenzotriazole

Reaction Conditions:

Organic solvents such as dichloromethane are often used, along with catalysts like triethylamine to facilitate the reactions.

The biological activity of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is largely attributed to its reactivity as a thioester and its ability to form stable covalent bonds with nucleophiles. This mechanism allows it to interact with various enzymes and proteins, influencing their activity and function. The nitro group can undergo reduction to yield amino derivatives, which may further enhance the compound's biological profile .

Biological Activity

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide exhibits several key biological activities:

1. Enzyme Interaction:

- The compound is utilized in studying enzyme mechanisms due to its ability to form thioester linkages, which are crucial for enzyme catalysis.

2. Peptide Synthesis:

- It serves as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds with high efficiency. This application is significant in developing therapeutic peptides .

3. Antimicrobial Properties:

- Research indicates that benzotriazole derivatives can exhibit antimicrobial activities against various bacterial strains. For instance, compounds derived from benzotriazole have shown effectiveness against Bacillus subtilis and Escherichia coli .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of benzotriazole derivatives, including Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide. Results demonstrated significant antibacterial activity against multiple strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Study 2: Neurotransmitter Modulation

Peptides synthesized using Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide were assessed for their ability to modulate neurotransmitter activity at NMDA receptors. Findings indicated that these peptides could enhance receptor activity, suggesting potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Boc-ThionoSer(Bzl)-1-benzotriazolide | Lacks nitro group | Different reactivity |

| Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide | Nitro group in a different position | Altered chemical properties |

This comparison underscores the significance of the nitro group in influencing the compound's reactivity and biological applications .

Q & A

Basic Research Questions

Q. What are the key structural features of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide, and how do they influence its reactivity in peptide synthesis?

- The compound features a benzotriazolide group with a 6-nitro substituent, a benzyl-protected thionoserine moiety, and a Boc (tert-butoxycarbonyl) protecting group. The nitro group enhances electrophilicity, facilitating nucleophilic substitution, while the benzotriazolide acts as a leaving group in coupling reactions. The thionoserine component introduces a sulfur atom, which can alter reaction kinetics compared to oxygen-based analogs. Structural analysis via and should focus on the thioester carbonyl signal (~200-220 ppm) and nitro group resonance (~150 ppm) to confirm purity .

Q. How should Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide be stored to ensure stability during experiments?

- The compound is light-sensitive and hygroscopic. Store under inert gas (argon or nitrogen) at –20°C in tightly sealed, amber glass vials. Pre-dry storage containers to avoid hydrolysis of the benzotriazolide group. Stability tests under varying temperatures (4°C, –20°C, –80°C) over 6–12 months can validate optimal conditions .

Q. What spectroscopic methods are recommended for characterizing Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide?

- Use to identify the Boc group’s tert-butyl protons (1.2–1.4 ppm) and benzyloxy protons (4.5–5.0 ppm). High-resolution mass spectrometry (HRMS) or ESI-MS confirms the molecular ion peak (expected m/z: 457.51). FT-IR can detect the thioester C=S stretch (~1100–1200 cm) and nitro group vibrations (~1520 cm) .

Advanced Research Questions

Q. How does the 6-nitro substituent on the benzotriazolide moiety affect coupling efficiency in solid-phase peptide synthesis (SPPS)?

- The nitro group increases electrophilicity, accelerating the activation of carboxylic acids. However, steric hindrance may reduce reactivity with bulky amino acids. Comparative studies using non-nitro analogs (e.g., Boc-ThionoSer(Bzl)-1-benzotriazolide) under identical SPPS conditions (e.g., DCM/DMF solvent, DIEA base) can quantify yield differences. Optimize by adjusting reaction time (30–60 min) or using microwave-assisted synthesis .

Q. What strategies mitigate side reactions when using Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide in thioester-mediated ligation?

- Common side reactions include epimerization at the serine chiral center and premature hydrolysis. Use low-temperature reactions (0–4°C) and minimize exposure to moisture. Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) reduce racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Q. How can conflicting data on the compound’s solubility in polar aprotic solvents be resolved?

- Discrepancies arise from variations in solvent purity and hydration. Conduct solubility tests in rigorously dried DMF, DMSO, and THF under inert atmosphere. Use dynamic light scattering (DLS) to detect aggregates. If solubility remains low (<5 mg/mL), employ co-solvents (e.g., 10% v/v DCM in DMF) or sonication .

Q. What role does the thionoserine moiety play in stabilizing transition states during amide bond formation?

- The sulfur atom in the thioester lowers the activation energy for nucleophilic attack compared to oxygen esters. Computational studies (DFT calculations) can model transition states, while kinetic experiments (e.g., stopped-flow spectroscopy) measure rate constants for acyl transfer. Compare with oxo-ester analogs to isolate sulfur’s contribution .

Methodological Tables

Table 1. Key Physicochemical Properties of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 457.51 g/mol | |

| Solubility in DMF | 15–20 mg/mL (anhydrous, 25°C) | |

| Stability (25°C, dry) | Decomposes within 48 hours; store at –20°C | |

| NMR () | Thioester C=S: ~200 ppm |

Table 2. Optimization of Coupling Reactions Using the Compound

| Condition | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|

| DIEA, DCM, 0°C, 30 min | 78 | 95% | Minimal racemization |

| HOBt, DMF, RT, 60 min | 85 | 92% | Higher solubility in DMF |

| Microwave, 50°C, 10 min | 90 | 98% | Reduced reaction time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.